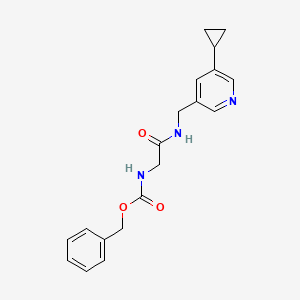

Benzyl (2-(((5-cyclopropylpyridin-3-yl)methyl)amino)-2-oxoethyl)carbamate

Description

Benzyl (2-(((5-cyclopropylpyridin-3-yl)methyl)amino)-2-oxoethyl)carbamate is a complex organic compound that features a benzyl group, a pyridine ring, and a carbamate moiety

Properties

IUPAC Name |

benzyl N-[2-[(5-cyclopropylpyridin-3-yl)methylamino]-2-oxoethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O3/c23-18(12-22-19(24)25-13-14-4-2-1-3-5-14)21-10-15-8-17(11-20-9-15)16-6-7-16/h1-5,8-9,11,16H,6-7,10,12-13H2,(H,21,23)(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYHZJEVIVGLNCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CN=CC(=C2)CNC(=O)CNC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (2-(((5-cyclopropylpyridin-3-yl)methyl)amino)-2-oxoethyl)carbamate typically involves multiple steps, starting with the preparation of the pyridine derivative. The key steps include:

Formation of the Pyridine Derivative: The cyclopropylpyridine derivative can be synthesized through a series of reactions involving cyclopropylamine and pyridine-3-carboxaldehyde under controlled conditions.

Coupling Reaction: The pyridine derivative is then coupled with benzyl chloroformate in the presence of a base such as triethylamine to form the desired carbamate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzyl (2-(((5-cyclopropylpyridin-3-yl)methyl)amino)-2-oxoethyl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the pyridine ring.

Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles such as amines or thiols replace the benzyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

Substitution: Amines, thiols, basic conditions.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced pyridine compounds, and substituted carbamates.

Scientific Research Applications

Biological Activities

Recent studies have highlighted several key biological activities associated with Benzyl (2-(((5-cyclopropylpyridin-3-yl)methyl)amino)-2-oxoethyl)carbamate:

Antimicrobial Activity:

Research indicates that related compounds exhibit significant antimicrobial properties against various pathogens, including bacteria and fungi. For instance, derivatives have shown promising Minimum Inhibitory Concentration (MIC) values against Mycobacterium tuberculosis, suggesting potential applications in treating infectious diseases.

Cytotoxicity Against Cancer Cells:

In vitro studies have demonstrated that this compound exhibits moderate cytotoxicity against several cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). These findings suggest its potential as an anticancer agent, warranting further investigation into its efficacy and safety in vivo.

Enzyme Inhibition:

Preliminary data suggest that this compound may act as an inhibitor of specific enzymes involved in metabolic regulation. This property could be beneficial in developing therapeutic agents for metabolic disorders.

Therapeutic Applications

Given its diverse biological activities, this compound has potential applications in several therapeutic areas:

Antimicrobial Therapy:

Due to its antimicrobial properties, this compound may serve as a lead for developing new antibiotics or adjunct therapies for resistant infections.

Cancer Treatment:

Its cytotoxic effects on cancer cells position it as a candidate for further development as an anticancer drug. Research into its mechanisms could lead to novel therapeutic strategies for cancer treatment.

Metabolic Disorders:

The potential enzyme inhibition suggests applications in treating conditions such as diabetes or obesity, where metabolic regulation is crucial.

Mechanism of Action

The mechanism of action of Benzyl (2-(((5-cyclopropylpyridin-3-yl)methyl)amino)-2-oxoethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Pyridine Derivatives: Compounds such as 2-(pyridin-2-yl)pyrimidine derivatives share structural similarities and are known for their pharmacological activities.

Carbamates: Other carbamate compounds, such as ethyl carbamate, have similar functional groups and are used in various chemical and biological applications.

Uniqueness

Benzyl (2-(((5-cyclopropylpyridin-3-yl)methyl)amino)-2-oxoethyl)carbamate is unique due to its specific combination of a benzyl group, a cyclopropyl-substituted pyridine ring, and a carbamate moiety

Biological Activity

Benzyl (2-(((5-cyclopropylpyridin-3-yl)methyl)amino)-2-oxoethyl)carbamate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The structure of this compound can be analyzed through its functional groups:

- Carbamate Group : This group is known for enhancing the biological activity of many pharmacophores due to its structural similarities to amides, which contribute to their activity in various biological systems .

- Cyclopropylpyridine Moiety : The presence of the cyclopropyl group may influence the compound's interaction with biological targets, potentially enhancing its pharmacological properties.

Research indicates that compounds with carbamate structures often exhibit a range of biological activities, including:

- Antitubercular Activity : Similar carbamate derivatives have shown significant inhibitory effects against Mycobacterium tuberculosis. For instance, related benzyl carbamates exhibited MIC values as low as 1.25 µg/mL against Mtb H37Ra, indicating potent antitubercular properties .

- β-cell Protective Activity : Some analogs of benzyl carbamates have demonstrated protective effects against endoplasmic reticulum (ER) stress in pancreatic β-cells. For example, a related compound exhibited maximal β-cell protective activity at an EC50 of 0.1 µM . This suggests that this compound may also possess similar protective effects, although specific studies are needed to confirm this.

- Quorum Sensing Inhibition : Certain benzyl carbamate derivatives have been identified as quorum sensing inhibitors, which can disrupt bacterial communication and biofilm formation. This action is crucial in developing new antibacterial agents .

Case Studies and Research Findings

Several studies have evaluated the biological efficacy of benzyl carbamates:

- Antimicrobial Activity : A study highlighted that some benzyl carbamate derivatives exhibited IC50 values around 20 µM against various pathogens, showcasing their potential as antimicrobial agents .

- In Vivo Studies : In vivo models have demonstrated that specific benzyl carbamates can significantly reduce infection rates in mice models when administered orally, indicating their potential for therapeutic use in infectious diseases .

Data Table: Biological Activities of Related Compounds

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Benzyl (2-(((5-cyclopropylpyridin-3-yl)methyl)amino)-2-oxoethyl)carbamate in academic settings?

- Methodological Answer : The compound can be synthesized via carbamate coupling reactions using benzyl chloroformate and amine intermediates. Key steps include:

- Step 1 : Preparation of the pyridine-based amine precursor (e.g., (5-cyclopropylpyridin-3-yl)methylamine) via nucleophilic substitution or reductive amination .

- Step 2 : Coupling with a carbamate-protected glycine derivative (e.g., benzyl (2-amino-2-oxoethyl)carbamate) using carbodiimide-based activation (e.g., EDC/HOBt) .

- Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and characterization by -NMR and LC-MS .

- Critical Consideration : Optimize reaction temperature (20–40°C) to avoid cyclopropane ring decomposition .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to minimize inhalation risks; monitor for static discharge due to flammable solvents (e.g., ethyl acetate) .

- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste .

- Storage : Keep in airtight containers under nitrogen at 2–8°C to prevent hydrolysis .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Analytical Techniques :

- HPLC : Use a C18 column with acetonitrile/water (0.1% TFA) mobile phase; target >95% purity .

- NMR : Confirm the presence of cyclopropane protons (δ ~1.2–1.5 ppm) and carbamate carbonyl (δ ~155 ppm in -NMR) .

- Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion [M+H] .

Advanced Research Questions

Q. What strategies can resolve discrepancies in reported biological activities of this compound?

- Methodological Answer :

- Controlled Assays : Replicate studies using standardized in vitro models (e.g., cancer cell lines like HeLa or MCF-7) with matched incubation times and concentrations .

- Purity Verification : Cross-validate compound batches via HPLC and elemental analysis to rule out impurities .

- Pathway Analysis : Use siRNA knockdown or CRISPR-Cas9 to identify off-target effects (e.g., unintended HDAC or protease inhibition) .

Q. How can the compound’s solubility be optimized for in vivo pharmacokinetic studies?

- Methodological Answer :

- Co-solvents : Use DMSO (≤10% v/v) or cyclodextrin-based formulations to enhance aqueous solubility .

- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) at the carbamate moiety for pH-dependent release .

- Micellar Encapsulation : Employ PEGylated liposomes to improve bioavailability and reduce plasma protein binding .

Q. What computational approaches predict structure-activity relationships (SAR) for this compound?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., HIV protease or histone deacetylases) .

- QSAR Modeling : Train models on datasets with substituted pyridine and carbamate analogs to predict IC values .

- MD Simulations : Analyze cyclopropane ring stability in aqueous environments using GROMACS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.